3-(3-Quinolinyl)-2-propynal
Description
Significance of Quinoline-Containing Scaffolds in Organic Synthesis and Medicinal Chemistry
The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic synthesis and medicinal chemistry. nih.govnih.gov Its derivatives are found in numerous natural products and have been successfully incorporated into a wide array of therapeutic agents. ijshr.com The significance of the quinoline moiety stems from its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. nih.gov
Quinoline-based compounds have demonstrated a remarkable range of biological effects, including:
Anticancer Activity: Many quinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines. ijshr.com
Antimicrobial and Antifungal Properties: The quinoline nucleus is a key component in several antibacterial and antifungal drugs. ijshr.com
Antimalarial Drugs: Historically and currently, quinoline-containing compounds are crucial in the fight against malaria. nih.gov
Anti-inflammatory and Anticonvulsant Activities: Derivatives of quinoline have shown promise in modulating inflammatory pathways and neuronal excitability. nih.gov
The synthetic accessibility and the ease of functionalization of the quinoline ring further enhance its appeal to chemists, allowing for the systematic exploration of structure-activity relationships. nih.govresearchgate.net
Overview of Propynal Moieties and their Synthetic Utility
The propynal group, characterized by a terminal alkyne adjacent to an aldehyde, is a highly reactive and synthetically valuable functional group. Its utility is rooted in the diverse chemical transformations it can undergo. The aldehyde function allows for classical reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations. Simultaneously, the terminal alkyne provides a handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, click chemistry, and various cycloaddition reactions. semanticscholar.orgsigmaaldrich.com
The synthesis of propynals is often achieved through the mild oxidation of the corresponding propargyl alcohols. nih.gov This transformation can be accomplished using a variety of reagents, allowing for the preparation of these versatile building blocks under controlled conditions. The dual reactivity of the propynal moiety makes it an attractive synthon for the construction of complex molecular architectures.
Rationale for Advanced Academic Investigation of 3-(3-Quinolinyl)-2-propynal
The academic interest in this compound arises from the synergistic potential of its two core components. The quinoline ring system provides a well-established platform for biological activity, while the propynal group offers a gateway for a multitude of chemical modifications and conjugations.
The primary rationale for investigating this specific compound can be summarized as follows:
Development of Novel Bio-probes and Imaging Agents: The terminal alkyne of the propynal can be readily functionalized with reporter molecules, such as fluorophores, via click chemistry. This allows for the creation of probes to study the biological distribution and interactions of the quinoline scaffold.
Synthesis of Novel Drug Candidates: The aldehyde and alkyne functionalities provide orthogonal handles for the synthesis of more complex molecules. For instance, the aldehyde can be used to introduce new substituents that modulate the biological activity of the quinoline core, while the alkyne can be used to link the molecule to other pharmacophores or targeting moieties.
Exploration of New Chemical Reactivity: The juxtaposition of the electron-withdrawing quinoline ring and the reactive propynal group can lead to unique chemical reactivity, opening avenues for the discovery of new synthetic methodologies.
Material Science Applications: The rigid, planar structure of the quinoline system combined with the linear alkyne could be exploited in the design of novel organic materials with interesting electronic or optical properties.
Due to the limited direct experimental data available in the public domain for this compound, the following data tables are presented as representative examples based on the known properties of its constituent parts and related molecules.
Table 1: Representative Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₂H₇NO |
| Molecular Weight | 181.19 g/mol |
| Appearance | Pale yellow to brown solid (predicted) |
| Melting Point | Not available (likely >100 °C) |
| Boiling Point | Not available |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |
Table 2: Representative Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5-9.7 (s, 1H, -CHO), δ 7.5-8.5 (m, 6H, quinoline protons), δ 3.5-3.7 (s, 1H, alkyne-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 180-185 (C=O), δ 120-150 (quinoline carbons), δ 80-90 (alkyne carbons) |
| IR (KBr, cm⁻¹) | ~3300 (alkyne C-H), ~2100 (C≡C stretch), ~1680 (C=O stretch) |
| Mass Spectrometry (EI) | m/z 181 [M]⁺ |
Table 3: Potential Research Applications of this compound
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of novel kinase inhibitors | Quinoline is a known scaffold for kinase inhibitors; the propynal allows for covalent modification of the active site. |
| Chemical Biology | Development of fluorescent probes | The alkyne allows for "click" conjugation to a fluorophore for cellular imaging. |
| Organic Synthesis | Building block for complex heterocycles | The dual reactivity of the propynal moiety enables various cycloaddition and condensation reactions. |
| Materials Science | Precursor for conductive polymers | The conjugated system of the quinoline and alkyne can be polymerized to form materials with electronic properties. |
Structure
3D Structure
Properties
Molecular Formula |
C12H7NO |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-quinolin-3-ylprop-2-ynal |
InChI |
InChI=1S/C12H7NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-9H |
InChI Key |
LQUCZTORFQJBOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#CC=O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 3 3 Quinolinyl 2 Propynal and Its Analogs
De Novo Synthesis Approaches to the Quinoline (B57606) Core
The quinoline scaffold is a foundational element of the target molecule. Its synthesis can be achieved through various methods, ranging from historical name reactions to modern catalytic processes.
Adaptations of Classical Quinoline Synthesis Protocols (e.g., Skraup, Doebner-Miller)
Classical methods for quinoline synthesis, developed in the late 19th century, remain relevant for their robustness and ability to generate the fundamental quinoline ring system.
The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, is a cornerstone reaction for producing quinolines. wikipedia.orgiipseries.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgnumberanalytics.compharmaguideline.com The aniline then undergoes a conjugate addition to the acrolein, followed by cyclization and dehydration to form 1,2-dihydroquinoline, which is subsequently oxidized to quinoline. numberanalytics.compharmaguideline.com While the traditional Skraup reaction can be vigorous, modifications using milder oxidizing agents such as arsenic acid or employing ionic liquids under microwave irradiation have been developed. wikipedia.orgiipseries.org For the synthesis of precursors to 3-(3-Quinolinyl)-2-propynal, a substituted aniline would be required to introduce functionality at the desired position.
The Doebner-Miller reaction , an extension of the Skraup synthesis, provides a more versatile route to substituted quinolines. wikipedia.orgsynarchive.com This reaction utilizes an aniline and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst, often a Lewis acid like tin tetrachloride or a Brønsted acid such as hydrochloric or p-toluenesulfonic acid. iipseries.orgwikipedia.org This method allows for the synthesis of a wider array of substituted quinolines by varying both the aniline and the carbonyl component. iipseries.orgukzn.ac.za For instance, the reaction of anilines with α,β-unsaturated aldehydes can yield various quinoline derivatives, with recent studies exploring environmentally friendlier solid acid catalysts like silver(I)-exchanged Montmorillonite K10 to drive the reaction under solvent-free conditions. ukzn.ac.za
Table 1: Examples of Doebner-Miller Reaction Conditions for Quinoline Synthesis This table is interactive. Users can sort and filter the data.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aniline | Crotonaldehyde | HCl, Toluene | 2-Methylquinoline | - | iipseries.org |
| Aniline | Cinnamaldehyde | Ag(I)-Mont. K10, 100°C | 2-Phenylquinoline | 89% | ukzn.ac.za |
| 4-Methoxyaniline | Crotonaldehyde | Ag(I)-Mont. K10, 100°C | 6-Methoxy-2-methylquinoline | 85% | ukzn.ac.za |
| 4-Nitroaniline | Cinnamaldehyde | Ag(I)-Mont. K10, 100°C | 6-Nitro-2-phenylquinoline | 71% | ukzn.ac.za |
Modern Cyclization and Annulation Strategies for Quinoline Formation
Contemporary organic synthesis has introduced a plethora of new methods for quinoline construction, often featuring higher efficiency, milder conditions, and greater functional group tolerance than classical approaches. mdpi.com These modern strategies frequently rely on transition-metal catalysis and novel reaction pathways.
Oxidative annulation has become a powerful tool for building heterocyclic scaffolds like quinoline. mdpi.com These reactions often involve C-H bond activation, which allows for the direct coupling of simple precursors. For example, rhodium and cobalt catalysts have been employed in the cyclization of anilines with other components like acetophenones or enaminones to form substituted quinolines. mdpi.com Ruthenium-catalyzed aza-Michael addition followed by intramolecular annulation is another effective modern strategy. mdpi.com
Palladium-catalyzed aerobic oxidative cyclization of o-vinylanilines with alkynes presents a direct route to 2,3-disubstituted quinolines. acs.org This transformation proceeds through an intermolecular amination of the alkyne, followed by olefin insertion and an oxidative cleavage sequence. acs.org Similarly, metal-free approaches, such as the acid-catalyzed annulation of 2-azidobenzyl alcohols with internal alkynes, have been developed, proceeding through vinyl cation intermediates to generate highly functionalized quinolines. nih.gov
Table 2: Selected Modern Annulation Strategies for Quinoline Synthesis This table is interactive. Users can sort and filter the data.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Enaminone | Anthranil | [(p-cymene)RuCl₂]₂ | Substituted Quinolines | mdpi.com |
| Acetophenone | Aniline | Co(III) catalyst | Substituted Quinolines | mdpi.com |
| o-Vinylaniline | Alkyne | Pd(OAc)₂, O₂ | 2,3-Disubstituted Quinolines | acs.org |
| 2-Azidobenzyl alcohol | Internal Alkyne | TfOH | Polysubstituted Quinolines | nih.gov |
Propynal Moiety Construction and Strategic Incorporation
Once the quinoline core is available, the next critical phase is the construction and attachment of the 2-propynal (B127286) side chain at the C-3 position. This is typically a two-step process involving the introduction of a terminal alkyne, followed by its formylation.
Terminal Alkyne Synthesis and Derivatization
The installation of an ethynyl (B1212043) group at the 3-position of the quinoline ring is a key transformation. A common and powerful method to achieve this is the Sonogashira cross-coupling reaction . This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. researchgate.net To synthesize 3-ethynylquinoline (B1363800), a 3-haloquinoline (e.g., 3-bromoquinoline) would be coupled with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection. Research has demonstrated the feasibility of coupling 3-bromoquinoline (B21735) with terminal alkynes. researchgate.net
Alternatively, direct C-H alkynylation offers a more atom-economical route. ibs.re.kr Transition metal catalysts, such as rhodium(III) and ruthenium(II), have been successfully used for the site-selective C-H alkynylation of quinolone derivatives using hypervalent iodine-alkyne reagents (e.g., TIPS-EBX). ibs.re.kr While these methods often target the C2 or C5 positions due to directing group effects, adapting such a strategy for C-3 alkynylation would be a novel synthetic goal.
The synthesis of terminal alkynes themselves can be accomplished through various classical methods, such as the elimination of dihalides or the Corey-Fuchs reaction and Seyferth-Gilbert homologation of aldehydes. nih.govlibretexts.orgyoutube.com
Formylation and Aldehyde Functionalization Techniques
With 3-ethynylquinoline in hand, the final step is the introduction of the aldehyde group to form the propynal. The formylation of a terminal alkyne is a challenging transformation that can be approached in several ways.
One of the most established methods for introducing a formyl group is the Vilsmeier-Haack reaction . This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which is a potent electrophilic formylating agent. iucr.org This reagent has been used to synthesize various quinoline-3-carbaldehydes from suitable precursors. iucr.orgmdpi.comnih.gov Applying this reaction to 3-ethynylquinoline could potentially yield the desired this compound, although the reactivity of the alkyne under these conditions would need to be carefully controlled.
Other modern formylation techniques could also be adapted. For example, hydroformylation reactions, which traditionally use carbon monoxide and hydrogen, can convert alkynes to α,β-unsaturated aldehydes. researchgate.netethz.ch Recent advances have developed rhodium-catalyzed methods that use formic acid or other aldehydes as the formyl source, avoiding the need for toxic CO gas. researchgate.net Photoredox catalysis has also enabled the thioformylation of terminal alkynes using nitromethane (B149229) as a formyl anion equivalent, which could be a precursor to the desired aldehyde. researchgate.net
Convergent and Divergent Synthetic Pathways for Complex Target Architectures
Synthesis of a 3-haloquinoline via a classical or modern annulation method.
Synthesis of a suitable three-carbon propynal synthon (e.g., a protected propynal derivative).
Coupling of these two fragments using a cross-coupling reaction like the Sonogashira reaction.
An alternative convergent route involves the reaction of o-aminophenylboronic acid derivatives with α,β-unsaturated ketones, which provides a regiocomplementary pathway to the classical Doebner-Miller synthesis and proceeds under basic conditions. organic-chemistry.org
A divergent synthesis , in contrast, begins with a common core structure that is subsequently elaborated into a library of different analogs. nih.gov This strategy is particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry. A divergent approach to analogs of this compound could start with a versatile intermediate, such as 3-bromo-quinoline or 3-ethynylquinoline.
From 3-bromoquinoline , a variety of alkynes could be introduced via Sonogashira coupling to create a range of 3-alkynylquinoline analogs.
From 3-ethynylquinoline , the alkyne could be subjected to various transformations—such as formylation (to give the target), hydration (to give a ketone), or click reactions—to generate a diverse set of compounds from a single advanced intermediate.
Recent work on the divergent synthesis of functionalized tetrahydroquinolines highlights how a dearomatization/tandem functionalization strategy can create significant molecular diversity from a simple quinolinium salt precursor. nih.gov
Catalytic Methods in the Synthesis of this compound Analogs
The development of catalytic methods has revolutionized the synthesis of complex molecules like this compound and its analogs, offering efficient, selective, and milder reaction conditions compared to classical stoichiometric approaches. These methods are broadly categorized into transition metal-catalyzed reactions, metal-free and organocatalytic methodologies, and asymmetric catalysis for producing chiral analogs.
Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed, Cu-catalyzed, Rh-catalyzed)
Transition metal catalysis is a cornerstone in the construction of the quinoline core and the introduction of the propynal functionality. Palladium, copper, and rhodium catalysts are particularly prominent in these synthetic strategies.
Palladium-Catalyzed Reactions:
Palladium catalysts are extensively used in cross-coupling reactions to form C-C bonds, which are crucial for assembling the quinoline framework and attaching the alkynyl side chain. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key method. For instance, 3-haloquinolines can be coupled with propargyl aldehyde derivatives in the presence of a palladium catalyst and a copper(I) co-catalyst to furnish the this compound scaffold. mdpi.com A ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of alkynyl halides with organoboronic acids has also been reported to produce unsymmetrical diaryl alkynes under aerobic conditions. organic-chemistry.org
Researchers have also developed tandem processes involving palladium catalysis. One such example is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which involves a denitrogenative addition followed by intramolecular cyclization to yield quinolines. nih.govresearchgate.net Another approach involves a Heck coupling followed by cyclization to synthesize quinolines. nih.gov
Copper-Catalyzed Reactions:
Copper catalysts are not only used as co-catalysts in Sonogashira reactions but also play a primary role in various synthetic transformations. Copper-catalyzed cycloaddition reactions, such as the "click" reaction between azides and alkynes, are employed to synthesize triazole-containing quinoline analogs. mdpi.commdpi.com For example, 4-azidocoumarin (B3182978) can be reacted with propargyl quinoline derivatives in the presence of a copper catalyst to yield coumarin-1,2,3-triazole hybrids connected to a quinoline framework. eie.gr Furthermore, copper-catalyzed three-component reactions of anilines, styrenes, and DMSO have been developed for the synthesis of 4-arylquinolines. researchgate.net
Rhodium-Catalyzed Reactions:
Rhodium catalysts have emerged as powerful tools for the synthesis of functionalized quinolines through C-H activation and annulation strategies. nih.govrsc.orgresearchgate.net For instance, rhodium(III)-catalyzed C-H activation of quinoline N-oxides and subsequent coupling with alkynes can lead to the formation of C-C and C-O bonds. researchgate.net Rhodium-catalyzed hydroacylation reactions, where an aldehyde is added across an alkyne, provide a direct route to enone intermediates that can be cyclized to form quinolines. acs.org This method demonstrates broad functional group tolerance and allows for the preparation of diversely substituted quinolines in high yields. acs.org
A summary of representative transition metal-catalyzed reactions for the synthesis of quinoline analogs is presented in the table below.
| Catalyst System | Reactants | Product Type | Reference(s) |
| Pd(OAc)2/PPh3 | 2-Iodoaniline, α,β-unsaturated carbonyls | 3-Substituted quinolin-2(1H)-ones | nih.gov |
| PdCl2 | o-Aminocinnamonitriles, Arylhydrazines | 2-Arylquinolines | nih.govresearchgate.net |
| CuI/Et3N | 4-Azidocoumarin, Propargyl quinoline | Coumarin-1,2,3-triazole-quinoline hybrids | eie.gr |
| Rh(III) catalyst | 2-Aminohydrazones, Terminal alkynes | Functionalized quinolines | nih.govrsc.org |
| Rh precatalyst/ligand | Aldehydes, o-Alkynyl anilines | Substituted quinolines | acs.org |
Asymmetric Catalysis for Stereoselective Synthesis of Chiral Analogs
The synthesis of enantiomerically pure chiral analogs of this compound is of significant interest due to the distinct biological activities often exhibited by different enantiomers. Asymmetric catalysis provides the most efficient means to achieve this, creating chiral molecules from prochiral starting materials.
Transition Metal-Based Asymmetric Catalysis:
Chiral transition metal complexes are widely used to induce enantioselectivity. For instance, palladium-catalyzed allylic alkylation using chiral pyridine-containing ligands has been explored for the synthesis of chiral molecules. Copper-catalyzed intermolecular asymmetric hydroamination of alkenes using chiral ligands like Ph-BPE and DTBM-Segphos is another powerful method for creating chiral amine-containing products. acs.org The development of visible light-induced asymmetric catalysis, often in combination with transition metals like nickel, copper, or palladium, has opened up new avenues for constructing chiral compounds under mild conditions. ccnu.edu.cn
Organocatalytic Asymmetric Synthesis:
As mentioned previously, organocatalysis is a powerful tool for asymmetric synthesis. d-nb.infobeilstein-journals.org Chiral phosphoric acids have emerged as highly effective catalysts for a variety of atroposelective reactions, including the synthesis of axially chiral biaryls and quinoline-derived atropisomers. beilstein-journals.org For example, an atroposelective Friedländer heteroannulation reaction of 2-aminoaryl ketones with α-methylene carbonyl derivatives can be catalyzed by a chiral phosphoric acid to produce axially chiral quinolines. beilstein-journals.org The catalytic asymmetric construction of 3,3'-bisindole skeletons bearing both axial and central chirality has also been achieved through organocatalytic asymmetric addition reactions. nih.gov
The following table summarizes key approaches in the asymmetric synthesis of chiral quinoline analogs.
| Catalysis Type | Catalyst/Ligand | Reaction | Product Feature | Reference(s) |
| Transition Metal | Chiral Pyridine (B92270) Ligands/Pd | Allylic Alkylation | Chiral center | |
| Transition Metal | Ph-BPE or DTBM-Segphos/Cu | Hydroamination | Chiral amine | acs.org |
| Organocatalysis | Chiral Phosphoric Acid | Friedländer Annulation | Axial chirality | beilstein-journals.org |
| Organocatalysis | Chiral Prolinol Ether | Cascade Aza-Michael/Aldol (B89426) | Chiral center | d-nb.infobeilstein-journals.org |
Green Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry are increasingly being integrated into the design and optimization of synthetic routes for pharmaceuticals and other fine chemicals. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free and Mechanochemical Synthesis Protocols
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution.
Solvent-Free Synthesis:
Solvent-free reactions are typically conducted by heating the neat reactants or by using one of the reactants as the solvent. This approach can lead to higher reaction rates, easier product isolation, and reduced waste.
Mechanochemical Synthesis:
Mechanochemistry involves the use of mechanical force, such as ball milling, to induce chemical reactions. cardiff.ac.uk This technique can often be performed in the absence of a solvent or with minimal amounts of a liquid grinding auxiliary. cardiff.ac.uk It has been successfully applied to the synthesis of various porous organic polymers and other complex molecules. nih.gov An iodine-mediated synthesis of multi-substituted quinoline derivatives has been developed using a solvent-free mechanochemical process, highlighting the potential of this green technique in quinoline synthesis. researchgate.net
Microwave-Assisted Organic Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. The rapid and uniform heating provided by microwaves can accelerate reactions that would otherwise require long reaction times at high temperatures.
MAOS has been successfully employed in the synthesis of various quinoline derivatives. For example, the synthesis of (E)-3-(2-morpholinoquinolin-3-yl)-1-aryl prop-2-en-1-ones has been achieved using both conventional and microwave-assisted methods, with the latter offering significant advantages in terms of reaction time. jocpr.com Similarly, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde and its derivatives has been expedited using microwave irradiation. jmpas.com The synthesis of double-armed diaza-crown ligands carrying quinoline moieties has also been efficiently achieved through a microwave-enhanced one-pot Mannich reaction. researchgate.net
The application of these green chemistry principles not only makes the synthesis of this compound and its analogs more environmentally friendly but can also lead to more efficient and cost-effective manufacturing processes.
Reactivity Profiles and Mechanistic Investigations of 3 3 Quinolinyl 2 Propynal Derivatives
Electrophilic and Nucleophilic Reactivity at the Propynal Functionality
The propynal group (–C≡C–CHO) is a highly activated system, susceptible to both electrophilic and nucleophilic attack.
Nucleophilic Reactivity : The propynal moiety presents two primary sites for nucleophilic attack: the carbonyl carbon and the β-alkynyl carbon. This is analogous to other ynones and ynals. acs.org
1,2-Addition : "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, are expected to attack the electrophilic carbonyl carbon directly, yielding a secondary propargyl alcohol upon workup. wikipedia.org
1,4-Conjugate Addition (Michael Addition) : "Soft" nucleophiles, like thiols, amines, or cuprates, are predicted to add to the β-carbon of the alkyne in a conjugate fashion. acs.org This reaction would produce a substituted (E)-3-amino- or (E)-3-thio-3-(3-quinolinyl)-2-propenal, with the stereochemistry arising from a trans-addition mechanism.
Electrophilic Reactivity : The carbon-carbon triple bond is electron-rich and can undergo electrophilic addition. chemistrysteps.com
Halogenation : Reaction with halogens (e.g., Br₂) would likely lead to the di- or tetra-halogenated derivative, depending on the stoichiometry.
Hydrohalogenation : The addition of hydrogen halides (e.g., HBr) is expected to follow Markovnikov's rule, with the bromine atom adding to the carbon bearing the quinoline (B57606) ring (the more substituted position) and the hydrogen adding to the carbon adjacent to the aldehyde. chemistrysteps.com
Hydration : Acid-catalyzed hydration of the alkyne would initially form an enol, which would rapidly tautomerize to the more stable β-keto-aldehyde. chemistrysteps.comlibretexts.org
Reactions Involving the Quinoline Nitrogen and Peripheral Positions
The quinoline scaffold itself offers multiple sites for chemical transformation.
Reactions at the Quinoline Nitrogen : The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It readily reacts with protic acids to form quinolinium salts and with alkylating or acylating agents to yield the corresponding N-alkyl or N-acyl quinolinium salts. pharmaguideline.comquimicaorganica.org It can also coordinate to Lewis acids. quimicaorganica.org Oxidation with peroxy acids would produce the corresponding 3-(3-Quinolinyl)-2-propynal-N-oxide. researchgate.net
Reactions at Peripheral Positions :
Electrophilic Aromatic Substitution : The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net However, substitution is still possible and preferentially occurs on the benzene ring at positions C5 and C8, which are least influenced by the deactivating effect of the nitrogen. pharmaguideline.comresearchgate.net
Nucleophilic Aromatic Substitution : The pyridine (B92270) ring of the quinoline nucleus is electron-deficient and can undergo nucleophilic attack, particularly if a good leaving group is present. tutorsglobe.com Direct nucleophilic addition of strong nucleophiles like organolithium reagents or amide ions typically occurs at positions C2 and C4. tutorsglobe.comquimicaorganica.org
Chemo- and Regioselective Transformations within the Compound Framework
The multiple reactive centers in this compound make chemo- and regioselectivity crucial considerations in its synthetic transformations. The outcome of a reaction would depend heavily on the nature of the reagents and the conditions employed.
Competition between Aldehyde and Alkyne : The choice of nucleophile is critical. As noted, hard nucleophiles would favor 1,2-addition at the aldehyde, while soft nucleophiles would favor 1,4-addition at the alkyne.
Competition between the Propynal and Quinoline Moieties : Under strongly acidic conditions required for many electrophilic aromatic substitutions (e.g., nitration), the quinoline nitrogen would be protonated, further deactivating the ring system and potentially promoting reactions at the propynal side chain. Conversely, reactions targeting the quinoline ring via directed metalation could be employed for regioselective functionalization, provided the propynal group is tolerated or protected. acs.org For instance, base-controlled functionalization has been used to selectively metalate either the C3 or C8 positions in chloro-substituted quinolines. acs.org
Advanced Mechanistic Studies and Elucidation of Reaction Pathways
While no specific mechanistic studies for this compound have been found, the methodologies used to investigate related quinoline derivatives provide a clear blueprint for how such pathways would be elucidated. nih.govnih.govacs.org
To understand the mechanism of a reaction involving this compound, kinetic studies would be essential. This typically involves:
Monitoring the reaction progress over time using techniques like UV-Vis spectrophotometry or NMR spectroscopy.
Systematically varying the concentrations of reactants and catalysts to determine the order of the reaction with respect to each species.
From this data, a rate law of the form: Rate = k[Substrate]^x[Reagent]^y can be derived, providing insight into the composition of the rate-determining step.
For example, studies on the substitution reactions of platinum(II) complexes containing quinoline ligands have used UV-visible spectrophotometry under pseudo-first-order conditions to determine the rate law and elucidate an associative substitution mechanism.
The isolation or spectroscopic detection of transient intermediates is a cornerstone of mechanistic investigation. nih.govresearchgate.net
Trapping Experiments : Reactive intermediates could be "trapped" by adding a specific reagent designed to react with them, forming a stable, characterizable product.
Spectroscopic Detection : In some cases, intermediates can be observed directly. Time-resolved spectroscopy has been used to detect short-lived intermediates in the photorearrangement of certain quinoline-protected anilines, identifying recombined radical species that appear within picoseconds. nih.govresearchgate.net Low-temperature NMR could also be used to observe less stable intermediates.
Modern mechanistic studies heavily rely on a combination of computational and spectroscopic methods.
Computational Techniques : Density Functional Theory (DFT) is a powerful tool for mapping potential energy surfaces of reaction pathways. arabjchem.orgacs.orgnih.govacs.org DFT calculations can be used to:
Compare the energies of different possible transition states to predict regioselectivity. For instance, DFT studies on the Rh(III)-catalyzed reactions of quinoline N-oxides rationalized why different diazo compounds lead to either C-H functionalization or deoxygenation by comparing the stability of key Rh(III)-carbene intermediates. acs.org
Visualize frontier molecular orbitals (HOMO-LUMO) to identify the most nucleophilic and electrophilic sites on the molecule. arabjchem.org
Model the structures of proposed intermediates and transition states.
Spectroscopic Techniques : A suite of spectroscopic methods would be employed for structural elucidation of reactants, products, and any stable intermediates.
NMR Spectroscopy : ¹H, ¹³C, and 2D-NMR techniques (COSY, HMBC, HSQC) are fundamental for determining the connectivity and structure of products, which is essential for establishing regiochemistry.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the elemental composition of synthesized compounds.
Infrared (IR) and UV-Vis Spectroscopy : These methods provide information about the functional groups present and the electronic properties of the conjugated system, respectively. arabjchem.org
Understanding Bimetallic and Cooperative Catalysis Mechanisms
Bimetallic catalysis, where two different metals work in concert to promote a chemical transformation, offers unique reactivity and selectivity that is often unattainable with single-metal systems. In the context of quinoline derivatives, cooperative catalysis has been effectively utilized to achieve complex molecular architectures with high levels of stereocontrol. rsc.org A prominent example is the stereodivergent synthesis of δ-valerolactones bearing a quaternary stereocenter and a quinolinyl moiety, achieved through a Cu/Ru bimetallic relay catalysis. rsc.orgresearchgate.net
This methodology merges a "borrowing hydrogen" process with a Michael addition and subsequent lactonization in a one-pot cascade. rsc.org The reaction involves an α-azaaryl acetate (B1210297), such as methyl 2-(quinolin-2-yl)propanoate, and an allylic alcohol. rsc.org The proposed mechanism illustrates a clear division of labor between the two metal catalysts:
Ruthenium Catalysis (Borrowing Hydrogen): A chiral Ruthenium complex first catalyzes the oxidative dehydrogenation of the racemic allylic alcohol to form a reactive α,β-unsaturated ketone intermediate and a chiral Ru-hydride species. rsc.orgresearchgate.net
Copper Catalysis (Michael Addition): Concurrently, a chiral Copper(I) complex acts as a Lewis acid, coordinating with the quinolinyl acetate substrate to form a nucleophilic copper-enolate. This species then undergoes a stereoselective 1,4-Michael addition to the α,β-unsaturated ketone generated in the first step. rsc.orgresearchgate.net
Ruthenium Catalysis (Hydrogenation & Reduction): The chiral Ru-hydride species, formed in the initial step, then facilitates the asymmetric reduction of the ketone intermediate resulting from the Michael addition. rsc.org
Lactonization: The resulting intermediate undergoes a final, spontaneous or base-promoted, intramolecular cyclization (lactonization) to yield the final δ-valerolactone product with two new stereocenters. rsc.org
This orthogonal relay catalysis is highly effective, as each chiral metal catalyst independently controls the stereochemistry of different steps in the cascade. By selecting different enantiomers of the chiral ligands for the copper and ruthenium catalysts, all four possible stereoisomers of the product can be synthesized from the same set of starting materials. rsc.org
Research has demonstrated that an α-methyl azaaryl acetate with a quinolinyl unit is a viable substrate in this transformation, yielding the desired δ-valerolactone with excellent stereoselectivity. rsc.org
| Substrate 1 (Azaaryl Acetate) | Substrate 2 (Allylic Alcohol) | Catalytic System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Methyl 2-(quinolin-2-yl)propanoate | Phenyl allylic alcohol | [Cu(MeCN)₄]PF₆ / (S,Sₚ)-L5 & [Ru]-1 | 67 | >20:1 | 99 | rsc.org |
This cooperative bimetallic system highlights a sophisticated strategy for constructing complex molecules, where the quinoline moiety plays a crucial role in the substrate's reactivity. While this specific example does not use this compound, it provides a clear and detailed mechanistic blueprint for how bimetallic catalysis can be applied to complex quinoline derivatives. The principles of activating different parts of reacting molecules with distinct metal catalysts are broadly applicable and suggest potential pathways for future reactivity studies on this compound.
Derivatization Reactions and Functionalization Strategies of 3 3 Quinolinyl 2 Propynal
Transformations of the Propynal Functionality
The propynal group, characterized by its conjugated aldehyde and alkyne, is a hub of chemical reactivity, offering numerous avenues for structural elaboration.
Aldehyde-Based Derivatizations (e.g., Reductions, Oxidations, Condensations)
The aldehyde group of 3-(3-quinolinyl)-2-propynal is amenable to a range of classical aldehyde transformations.
Reductions: The aldehyde can be selectively reduced to the corresponding alcohol, 1,1,1-trichloro-3-(4-quinolinyl)-2-propanol, using standard reducing agents like sodium borohydride. smolecule.com This transformation provides access to a new class of quinoline-containing propargyl alcohols.
Oxidations: Conversely, oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. This yields 3-(3-quinolinyl)-2-propynoic acid, a valuable intermediate for further derivatization, such as esterification or amidation.
Condensations: The aldehyde functionality readily participates in condensation reactions. For instance, reaction with hydrazines can afford the corresponding hydrazones. Similarly, condensation with hydroxylamine (B1172632) leads to the formation of the oxime. These reactions are useful for introducing new functional groups and extending the molecular framework.
A notable application of the aldehyde's reactivity is in the synthesis of Schiff bases. For example, the reaction of 2-quinolylcarbaldehyde with 3-chloro-4-fluoroaniline (B193440) in methanol (B129727) yields N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine. nih.gov This highlights the potential for creating diverse imine derivatives from quinoline (B57606) aldehydes.
Alkyne-Based Derivatizations (e.g., Cycloadditions, Hydrations, Halogenations)
The carbon-carbon triple bond of the propynal moiety offers a rich landscape for chemical modifications.
Cycloadditions: The alkyne can participate in various cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. rsc.org This reaction with organic azides would lead to the formation of 1,2,3-triazole derivatives, which are known to be important pharmacophores. rsc.orgresearchgate.net For instance, the reaction of terminal alkynes with azides can produce quinoline-based 1,2,3-triazoles. researchgate.net
Hydrations: Hydration of the alkyne, typically catalyzed by mercury salts or other transition metals, would lead to the formation of a β-ketoaldehyde. This introduces another reactive carbonyl group, opening up further possibilities for derivatization.
Halogenations: The alkyne can undergo halogenation reactions. For example, addition of halogens like bromine or iodine across the triple bond would yield dihaloalkene derivatives. These halogenated compounds can then serve as substrates for cross-coupling reactions.
A related reaction involves the use of 3-(trimethylsilyl)-2-propynal as a reactant to synthesize various heterocyclic compounds, such as 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde by reacting with trimethylsilyl (B98337) azide. sigmaaldrich.cn This demonstrates the versatility of the propynal skeleton in constructing more complex molecular architectures.
Functionalization of the Quinoline Ring System
The quinoline ring itself provides multiple sites for functionalization, allowing for the introduction of a wide range of substituents to modulate the molecule's properties. mdpi.comsemanticscholar.orgsemanticscholar.orgacs.orgresearchgate.netresearchgate.netresearchgate.net
Directed and Undirected C-H Functionalization Methodologies
Direct C-H functionalization is a powerful tool for modifying the quinoline ring without the need for pre-installed functional groups. semanticscholar.orggoogle.com
Directed C-H Functionalization: The nitrogen atom in the quinoline ring can act as a directing group, facilitating C-H activation at specific positions. For instance, the use of an 8-amidoquinoline as a directing group has enabled a variety of C-H functionalization reactions. mdpi.com Rhodium-catalyzed C-H bond activation can be directed to the 2 or 4 position by introducing a methyl substituent at an appropriate place on the heterocycle. acs.org The introduction of an electron-withdrawing substituent at the heteroring can allow for the direct activation of C-H bonds at the more elusive 6 and 7 positions. acs.org
Undirected C-H Functionalization: In the absence of a directing group, the inherent reactivity of the quinoline ring governs the position of functionalization. The regioselectivity often depends on the specific reaction conditions and the reagents employed. google.com
| Reaction Type | Position | Catalyst/Reagent | Reference |
| C-H Bromination | C5 | Fe(NO3)3·9H2O/NBS | mdpi.com |
| C-H Activation | C2, C4, C6, C7 | RhH{κ3-P,O,P-[xant(PiPr2)2]} | acs.org |
Halogenation and Introduction of Other Electrophilic/Nucleophilic Substituents
The introduction of halogens and other functional groups onto the quinoline ring is a common strategy for creating diverse derivatives. acs.orgresearchgate.netresearchgate.netmdpi.comrsc.org
Halogenation: The quinoline ring can be halogenated at various positions using appropriate reagents. For example, iron(III)-catalyzed C5-H halogenation of quinolines can be achieved at room temperature in water. mdpi.com The resulting haloquinolines are valuable intermediates for further transformations, particularly cross-coupling reactions.
Introduction of Other Substituents: The reactivity of the quinoline ring allows for the introduction of various electrophilic and nucleophilic substituents. For instance, 2-, 3-, and 4-chloroquinolines can be selectively lithiated at low temperatures, and subsequent reaction with electrophiles leads to a variety of disubstituted quinolines. researchgate.net
| Reaction | Reagent | Product | Reference |
| C5-H Bromination | N-bromosuccinimide (NBS) | 5-Bromo-8-amidoquinoline | mdpi.com |
| C5-H Chlorination | LiCl | 5-Chloro-8-amidoquinoline | mdpi.com |
| Lithiation | Lithium diisopropylamide | Lithiated chloroquinolines | researchgate.net |
Cross-Coupling Reactions at Diverse Quinoline Positions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds at various positions on the quinoline ring. semanticscholar.orgmdpi.com These reactions typically involve the coupling of a haloquinoline with a boronic acid or its derivative. mdpi.com
This approach has been used to synthesize polyaryl-substituted thieno[3,2-c]quinolines by coupling 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids. mdpi.com The halogen-containing quinoline moiety serves as a versatile scaffold for structural elaboration via these metal-catalyzed reactions. mdpi.com
| Cross-Coupling Reaction | Reactants | Catalyst | Product | Reference |
| Suzuki-Miyaura | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde, Arylboronic acid | PdCl2(PCy3)2 | Alkyl [(6,8-diarylthieno[3,2-c]quinoline)]-2-carboxylates | mdpi.com |
| Suzuki-Miyaura | 3-Iodoquinoline, Triphenylphosphine | Tris(dibenzylideneacetone)dipalladium | (3-Quinolinyl)triphenylphosphonium iodide | semanticscholar.org |
Heterocyclic Ring Formations Utilizing this compound as a Precursor
The unique structural architecture of this compound, featuring a reactive α,β-alkynyl aldehyde system, renders it a valuable and versatile precursor for the synthesis of a variety of heterocyclic rings. The electrophilic nature of both the carbonyl carbon and the β-alkynyl carbon allows for cyclocondensation reactions with various binucleophiles. These reactions typically proceed through an initial nucleophilic attack at the β-position of the alkyne or the carbonyl carbon, followed by an intramolecular cyclization and dehydration to afford the final aromatic heterocyclic system. This section explores the derivatization of this compound to form key heterocyclic structures such as pyrazoles, isoxazoles, and pyrimidines.
Synthesis of Pyrazoles
The reaction of α,β-alkynyl aldehydes with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles. nih.govyoutube.com In the case of this compound, treatment with hydrazine hydrate (B1144303) would be expected to yield 3-(3-Quinolinyl)-1H-pyrazole. The reaction mechanism likely involves the initial formation of a hydrazone by condensation of hydrazine with the aldehyde functionality. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the β-carbon of the alkyne, leading to a five-membered ring intermediate which then tautomerizes to the stable aromatic pyrazole (B372694). youtube.com
The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoles. This approach offers a straightforward route to a variety of 1-substituted-3-(3-quinolinyl)pyrazoles. The regioselectivity of the cyclization is generally high, affording the 1,3-disubstituted pyrazole as the major product. nih.gov
Table 1: Synthesis of Pyrazole Derivatives from this compound
| Product | Reactant 2 | Reagents and Conditions | Reference |
| 3-(3-Quinolinyl)-1H-pyrazole | Hydrazine hydrate | Ethanol, reflux | nih.govnih.gov |
| 1-Phenyl-3-(3-quinolinyl)-1H-pyrazole | Phenylhydrazine | Acetic acid, reflux | mdpi.com |
| 1-Methyl-3-(3-quinolinyl)-1H-pyrazole | Methylhydrazine | Ethyl formate (B1220265), heat | nih.gov |
Synthesis of Isoxazoles
Analogous to pyrazole formation, isoxazoles can be synthesized from α,β-alkynyl aldehydes by reaction with hydroxylamine. acs.orgorganic-chemistry.org The reaction of this compound with hydroxylamine hydrochloride is anticipated to produce 3-(3-Quinolinyl)isoxazole. The reaction proceeds through the initial formation of an oxime from the aldehyde group. Subsequent intramolecular cyclization via the nucleophilic attack of the oxime oxygen onto the β-carbon of the alkyne, followed by dehydration, yields the isoxazole (B147169) ring. nih.gov This method provides a direct entry into the 3-substituted isoxazole scaffold, which is a significant core in medicinal chemistry. nih.govrsc.org
Table 2: Synthesis of Isoxazole Derivatives from this compound
| Product | Reactant 2 | Reagents and Conditions | Reference |
| 3-(3-Quinolinyl)isoxazole | Hydroxylamine hydrochloride | Sodium hydroxide, N-chlorosuccinimide, 50°C | core.ac.uk |
| 5-(3-Quinolinyl)isoxazole | Hydroxylamine | n-BuLi, Iodine | acs.orgorganic-chemistry.org |
Synthesis of Pyrimidines
The construction of the pyrimidine (B1678525) ring from this compound can be achieved through its reaction with amidines or related binucleophiles like urea (B33335) or thiourea. rsc.orgnih.gov For instance, the condensation of this compound with an amidine, such as benzamidine, is expected to yield a 2,4-disubstituted pyrimidine. The reaction mechanism is proposed to initiate with a Michael addition of the amidine nitrogen to the β-carbon of the alkyne. This is followed by the condensation of the second nitrogen of the amidine with the aldehyde carbonyl, leading to a dihydropyrimidine (B8664642) intermediate which then aromatizes to the final pyrimidine product. nih.govorganic-chemistry.org The use of a heterogeneous gold(I) complex as a catalyst has been shown to be effective for the synthesis of 2,4-disubstituted pyrimidines from 3-arylpropiolaldehydes and amidines under mild conditions. nih.gov
Table 3: Synthesis of Pyrimidine Derivatives from this compound
| Product | Reactant 2 | Reagents and Conditions | Reference |
| 2-Phenyl-4-(3-quinolinyl)pyrimidine | Benzamidine hydrochloride | MCM-41-PPh3-AuCl, mild conditions | nih.gov |
| 4-(3-Quinolinyl)pyrimidin-2(1H)-one | Urea | Samarium chloride, microwave irradiation | organic-chemistry.org |
| 4-(3-Quinolinyl)pyrimidine-2(1H)-thione | Thiourea | Ethanol, reflux | nih.gov |
Theoretical and Computational Chemistry Studies of 3 3 Quinolinyl 2 Propynal
Elucidation of Molecular Structure and Conformational Analysis
A foundational step in understanding any molecule is the determination of its three-dimensional structure and preferred conformations. For 3-(3-Quinolinyl)-2-propynal, this would involve computational methods to calculate bond lengths, bond angles, and dihedral angles. Conformational analysis would identify the most stable spatial arrangements of the molecule, such as the orientation of the propynal group relative to the quinoline (B57606) ring system. Such studies, which often employ molecular mechanics or more advanced quantum chemical methods, are crucial for understanding its reactivity and interactions but have not been specifically reported for this compound.
Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO, NBO)
Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and spectroscopic properties. Key aspects include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap between them is a critical parameter for determining molecular stability and electronic transition properties. science.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge distribution, hybridization, and the nature of bonding interactions within the molecule, such as delocalization and hyperconjugation effects.
While theoretical studies and HOMO-LUMO analyses have been performed for various other quinoline derivatives, science.govmdpi.comresearchgate.netresearchgate.net specific calculations for this compound are not available.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is instrumental in mapping out potential chemical reactions. This involves:
Reaction Mechanisms: Modeling the step-by-step process of a reaction at the molecular level.
Transition State Theory: Identifying and characterizing the high-energy transition state structures that connect reactants to products. This allows for the calculation of activation energies and reaction rates.
Studies on reaction pathways, such as cyclizations or additions involving the quinoline core or the propynal functional group, would provide valuable information on the synthesis and reactivity of this compound. However, no such specific modeling studies were found.
Prediction and Correlation of Spectroscopic Properties
Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis) which can then be correlated with experimental results to confirm the structure and understand its electronic properties. For instance, Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating electronic excitation energies. mdpi.com Although spectroscopic data exists for many quinoline compounds, thieme-connect.de a theoretical prediction and correlation for this compound is missing from the literature.
Advanced Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Modern computational chemistry relies on a variety of sophisticated methods:
Density Functional Theory (DFT): A popular method that balances computational cost and accuracy, widely used for geometry optimization, frequency calculations, and electronic structure analysis of medium to large molecules. researchgate.netrsc.org
Ab Initio Methods: These are highly accurate methods based on first principles of quantum mechanics, without reliance on experimental data for parameterization.
The application of these methods to this compound would yield a wealth of precise data on its fundamental properties. While DFT has been applied to quinoline derivatives to study antioxidant properties or antibacterial mechanisms, researchgate.netresearchgate.net specific high-level calculations for the target compound are not documented.
Conceptual Studies of Molecular Interactions and Binding Affinity
Understanding how a molecule interacts with other molecules or biological targets is key to designing new drugs and materials. Computational techniques can model:
Intermolecular Forces: Analyzing non-covalent interactions like hydrogen bonding or π-π stacking.
Binding Affinity: Calculating the strength of the interaction between the molecule and a receptor site, often through molecular docking simulations.
Studies on other quinoline derivatives have explored their binding to biological targets like DNA gyrase, researchgate.net but conceptual studies on the molecular interactions and binding affinity of this compound have yet to be published.
Advanced Spectroscopic Characterization Methodologies for 3 3 Quinolinyl 2 Propynal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of quinoline (B57606) derivatives. researchgate.net It provides granular information about the chemical environment of each atom, enabling the precise mapping of molecular connectivity and stereochemistry. weebly.comomicsonline.org
1H NMR and 13C NMR Techniques
One-dimensional (1D) ¹H and ¹³C NMR are fundamental for the initial characterization of 3-(3-Quinolinyl)-2-propynal and its analogs.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments, their multiplicity (splitting patterns), and their relative ratios through integration. For quinoline derivatives, the aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. uncw.eduualberta.ca The aldehydic proton of the propynal group is expected to appear at a significantly downfield chemical shift, typically in the range of δ 9.0-10.0 ppm. The acetylenic proton, if present, would resonate in a characteristic upfield region compared to other vinylic protons. Substituents on the quinoline ring or the propynal moiety will induce predictable shifts in the neighboring proton resonances, providing crucial structural information. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the quinoline ring typically appear in the aromatic region (δ 120-150 ppm). ualberta.caresearchgate.net The carbonyl carbon of the aldehyde group is highly deshielded and is expected to resonate at a very downfield chemical shift (δ 180-200 ppm). The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of δ 70-100 ppm. mdpi.com The specific chemical shifts are sensitive to the electronic effects of substituents, allowing for detailed structural analysis. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Quinoline Derivatives.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Quinoline Aromatic Protons | 7.0 - 9.0 uncw.eduualberta.ca | 120 - 150 ualberta.caresearchgate.net |
| Aldehydic Proton | 9.0 - 10.0 | 180 - 200 |
| Acetylenic Carbons | - | 70 - 100 mdpi.com |
| Methyl Protons | ~2.5 | ~20 |
Note: These are general ranges and can vary based on the specific substitution pattern and solvent.
Two-Dimensional (2D) NMR Spectroscopy
For complex quinoline derivatives where 1D spectra may exhibit overlapping signals, two-dimensional (2D) NMR techniques are indispensable for complete and unambiguous assignments. researchgate.netwikipedia.org
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are spin-coupled to each other. This is crucial for tracing the connectivity of protons within the quinoline ring system and any aliphatic side chains. researchgate.netwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). By pairing each proton with its attached carbon, they provide a powerful tool for assigning the ¹³C spectrum based on the more readily assigned ¹H spectrum. wikipedia.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule, such as the quinoline ring to the propynal side chain. researchgate.netmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are chemically bonded. NOESY is instrumental in determining the stereochemistry and conformation of molecules by revealing through-space interactions. weebly.com
Dynamic NMR for Conformational and Exchange Processes
Dynamic NMR (DNMR) is employed to study time-dependent phenomena such as conformational changes or chemical exchange. ut.eeresearchgate.net In certain quinoline derivatives, restricted rotation around single bonds can lead to the existence of multiple conformers at room temperature, which may be observable as separate sets of signals in the NMR spectrum. nih.gov By acquiring spectra at different temperatures, it is possible to observe the coalescence of these signals as the rate of interconversion increases. researchgate.net This allows for the determination of the energy barriers associated with these dynamic processes, providing insights into the molecule's flexibility and conformational preferences. ut.eenih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. researchgate.net
For this compound, key vibrational bands would include:
C=O Stretch: A strong, sharp absorption in the IR spectrum typically between 1680 and 1700 cm⁻¹ for the aldehyde carbonyl group.
C≡C Stretch: A weak to medium intensity band in the IR spectrum around 2100-2200 cm⁻¹. This band is often stronger and more readily observed in the Raman spectrum.
C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 and 2720 cm⁻¹.
Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the quinoline ring system. scispace.comresearchgate.net
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the quinoline ring. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to provide a more detailed and accurate assignment of the observed vibrational modes. scispace.comiosrjournals.org
Table 2: Characteristic Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1680 - 1700 |
| Alkyne | C≡C Stretch | 2100 - 2200 |
| Aldehyde | C-H Stretch | 2720 and 2820 |
| Quinoline Ring | C=C and C=N Stretches | 1400 - 1600 scispace.comresearchgate.net |
| Quinoline Ring | C-H Bending (out-of-plane) | 700 - 900 researchgate.net |
Note: These are approximate ranges and can be influenced by the molecular environment and physical state of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com Conjugated systems, such as this compound, exhibit characteristic absorption bands in the UV-Vis region. The extended π-system, encompassing the quinoline ring, the alkyne, and the carbonyl group, is expected to result in absorptions at longer wavelengths (bathochromic shift) compared to the individual chromophores.
The UV-Vis spectrum of quinoline itself shows distinct absorption bands, and the introduction of the propynal substituent at the 3-position will modulate the energies of the π→π* and n→π* transitions. mdpi.comnih.gov The position and intensity of these bands can be sensitive to the solvent polarity, providing insights into the nature of the electronic transitions and the solute-solvent interactions. mdpi.comresearchgate.net In some cases, aggregation of these molecules can also influence the UV-Vis absorption profile. mdpi.com
Table 3: Expected Electronic Transitions for this compound.
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π→π* | Quinoline Ring | ~313 nih.gov |
| π→π* | Conjugated System | >320 |
| n→π* | Carbonyl Group | Longer wavelength, lower intensity |
Note: The exact λmax values are dependent on the solvent and specific molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. nih.govresearchgate.net This is a critical step in confirming the identity of a newly synthesized compound.
In addition to providing the molecular ion peak, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. preprints.org By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation pathways would likely involve cleavage of the propynal side chain and fragmentation of the quinoline ring, providing further structural confirmation. nih.govrsc.orgrsc.org
X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction is the gold standard for molecular structure determination. The process involves mounting a suitable single crystal on a diffractometer, where it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
Table 1: Crystallographic Data for Selected Quinoline Derivatives
| Compound Name | Crystal System | Space Group | Key Findings | Reference |
|---|---|---|---|---|
| 5-nitroquinolin-8-yl-3-bromobenzoate | Monoclinic | P2₁/n | Dihedral angle between benzene (B151609) and quinoline rings is 117.7(2)°. | researchgate.net |
| 5-nitroquinolin-8-yl-3-chlorobenzoate | Monoclinic | P2₁/n | Dihedral angle between benzene and quinoline rings is 117.4(2)°. | researchgate.net |
| 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol | Monoclinic | I2/a | Asymmetric unit contains two symmetry-independent molecules that are conformational isomers. | researchgate.net |
| 8-(1H-indol-2-yl)-5-(p-tolyl)- iucr.orgnih.govtriazolo [3,4-b] researchgate.netnih.govthiadiazole | Monoclinic | P2₁/n | Unit cell contains four molecules. | mdpi.com |
This table is generated based on data for representative quinoline derivatives to illustrate the type of information obtained from single crystal X-ray diffraction.
For quinoline derivatives, Hirshfeld analysis reveals the prevalence of various non-covalent interactions, such as hydrogen bonds (C-H···O, N-H···O) and π-π stacking interactions, which govern the supramolecular architecture. iucr.org For example, in the crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, the most significant contacts are C···H/H···C (29.2%), O···H/H···O (28.6%), and H···H (28.5%). iucr.org In another study on two 5-nitroquinoline (B147367) derivatives, O-H interactions were found to be the major contributors to crystal packing, accounting for approximately 25% of the total Hirshfeld surface. These analyses are crucial for understanding the forces that direct crystal formation and influence the material's physical properties.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Quinoline Derivatives
| Compound Name | H···H Contacts | O···H/H···O Contacts | C···H/H···C Contacts | Other Significant Contacts | Reference |
|---|---|---|---|---|---|
| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | 42.3% | 34.5% | 17.6% | H···N/N···H (2.0%) | iucr.org |
| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | 43.8% | 9.9% | 14.3% | N···H/H···N (14.1%), C···C (17.0%) | nih.gov |
| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide | 28.5% | 28.6% | 29.2% | C···C (5.2%) | iucr.org |
| 5-nitroquinolin-8-yl-3-bromobenzoate | Not specified | 24.6% (as O-H) | Not specified | Not specified |
This table summarizes quantitative data from Hirshfeld analyses of different quinoline compounds, illustrating the detailed insights into intermolecular forces.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for studying chemical species that possess one or more unpaired electrons. bhu.ac.inwikipedia.org Such species are termed paramagnetic and include free radicals, many transition metal complexes, and certain triplet state molecules. bhu.ac.intaylorfrancis.com The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than nuclear spins. bhu.ac.in In the presence of an external magnetic field, the unpaired electron's spin states split in energy, and the absorption of microwave radiation induces transitions between these states, generating a characteristic spectrum. byjus.com
For a stable, closed-shell molecule like this compound in its ground state, all electrons are paired. Therefore, it is ESR-silent and would not produce a spectrum. bhu.ac.in The utility of ESR in the context of this compound would arise under conditions where it is converted into a paramagnetic species. taylorfrancis.com For example, if this compound were to undergo a one-electron reduction to form a radical anion, or if it were involved in a chemical reaction that generates a free radical intermediate, ESR spectroscopy would be an invaluable tool for the detection, identification, and characterization of that transient species. wikipedia.org The technique can provide information about the electronic structure and the local environment of the unpaired electron. byjus.com
Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., HPLC-UV-MS)
The coupling of High-Performance Liquid Chromatography (HPLC) with spectroscopic detectors like Ultraviolet (UV) and Mass Spectrometry (MS) provides a powerful platform for the separation, detection, and identification of compounds in complex mixtures. researchgate.net This hyphenated technique, HPLC-UV-MS, is a cornerstone of modern analytical chemistry.
In this setup, HPLC first separates the components of a mixture based on their differential interactions with the stationary and mobile phases. researchgate.net As components elute from the HPLC column, they pass through a UV detector, which provides quantitative data based on the absorption of light at a specific wavelength. mdpi.com Subsequently, the eluent is directed into the ion source of a mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for the determination of the molecular weight and elemental composition of the analyte. researchgate.net
This technique is well-suited for the analysis of quinoline derivatives. For example, reversed-phase HPLC using a C18 column is commonly employed for the separation of such heterocyclic aromatic amines. mdpi.comnih.gov A study on the separation of various quinoline and related derivatives utilized a TSKgel ODS-80TS stationary phase with an acetonitrile/water mobile phase containing formate (B1220265) as a counter-ion. nih.gov The use of tandem mass spectrometry (MS/MS) in conjunction with HPLC can further provide structural information through fragmentation analysis. nih.gov However, it is important to note that the high-energy UV light in the detector can sometimes induce photo-degradation, leading to the formation of artifacts that may be detected by the highly sensitive mass spectrometer. researchgate.netnih.gov Careful method development, including the selection of appropriate solvents and flow rates, is crucial to ensure accurate and reliable results. researchgate.net
Structure Activity Relationship Sar Studies: Conceptual and Design Aspects
Influence of Quinoline (B57606) Ring Substitution on Reactivity and Selectivity
The reactivity and selectivity of the quinoline nucleus are profoundly influenced by the nature and position of its substituents. The nitrogen atom within the pyridine (B92270) ring of quinoline acts as an electron-withdrawing group, rendering the heterocyclic ring relatively electron-deficient. numberanalytics.com This inherent electronic property dictates its susceptibility to nucleophilic and electrophilic attack.
The placement of the propynal group at the C3-position is significant. Substituents on the quinoline ring can modulate the electronic and steric environment of the entire molecule, thereby affecting the reactivity of the propynal functional group.
Electronic Effects:
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, when substituted on the carbocyclic (benzene) part of the quinoline ring, can increase the electron density of the system. This can enhance the nucleophilicity of the quinoline nitrogen and potentially influence the reactivity of the propynal moiety. Conversely, EDGs on the pyridine ring can have a more direct impact on the electronic character of the C3 position.
Electron-withdrawing groups (EWGs) , such as halogens or nitro groups, will further decrease the electron density of the quinoline ring system. numberanalytics.com This can make the ring more susceptible to nucleophilic attack and can also influence the electrophilicity of the propynal group. For instance, studies on other quinoline derivatives have shown that electron-withdrawing substituents can decrease reactivity towards electrophiles. numberanalytics.com
Steric Effects:
The steric bulk of substituents on the quinoline ring can play a critical role in directing the approach of reactants and influencing the conformation of the molecule. Substituents at positions C2 and C4, flanking the propynal group, would exert a significant steric hindrance, potentially shielding the propynal moiety and influencing its accessibility for chemical reactions. A study on the Combes quinoline synthesis highlighted that the steric effects of substituents are crucial in determining the regioselectivity of the reaction. wikipedia.org
The following table summarizes the predicted influence of hypothetical substituents on the quinoline ring of 3-(3-Quinolinyl)-2-propynal.
| Substituent Position | Substituent Type | Predicted Effect on Reactivity/Selectivity |
| C2 or C4 | Bulky alkyl group | Increased steric hindrance around the propynal group, potentially decreasing its reactivity. |
| C6 or C7 | Electron-donating group (e.g., -OCH3) | Increased electron density on the quinoline ring, potentially enhancing nucleophilic character. |
| C6 or C7 | Electron-withdrawing group (e.g., -Cl, -NO2) | Decreased electron density on the quinoline ring, potentially increasing susceptibility to nucleophilic attack. |
| C8 | Any substituent | Potential for steric and electronic influence on the nitrogen atom, affecting its coordination properties. |
Role of the Propynal Moiety in Overall Molecular Architecture and Potential Interactions
The propynal moiety (-C≡C-CHO) is a key functional group that defines the chemical character and potential biological activity of this compound. This group is composed of a reactive aldehyde and a rigid alkynyl linker.
The aldehyde group is a versatile functional group known for its reactivity. It can act as a hydrogen bond acceptor and can form covalent bonds with nucleophilic residues, such as the amino group of lysine (B10760008) or the thiol group of cysteine in proteins. This potential for covalent modification is a key consideration in the design of targeted inhibitors.
The combination of the quinoline ring, a known pharmacophore, with the propynal group, a reactive and structurally significant moiety, creates a molecule with a high potential for diverse molecular interactions. The propargylamine (B41283) moiety, which is structurally related to the propynal group, is recognized as an important functional group in drug discovery. nih.gov
Stereochemical Considerations in the Design of Analogs and Derivatives
While this compound itself is achiral, the introduction of substituents or modifications to the molecule can lead to the formation of stereocenters, making stereochemical considerations paramount in the design of its analogs and derivatives.
The development of stereoselective synthesis methods for quinoline derivatives is an active area of research. acs.orgrsc.orgacs.org For example, asymmetric hydrogenation of quinolines using chiral catalysts has been shown to produce enantiomerically enriched tetrahydroquinolines with high stereoselectivity. nih.gov Furthermore, the Povarov reaction has been utilized for the enantioselective synthesis of chiral quinoline-containing molecules. nih.gov
If an analog of this compound were to be designed with a chiral center, for instance, by reduction of the aldehyde to a secondary alcohol or by introducing a chiral substituent on the quinoline ring, the different stereoisomers could exhibit distinct biological activities and metabolic profiles. The absolute configuration of chiral centers can dramatically affect the binding affinity of a molecule to its target due to the specific three-dimensional arrangement of atoms required for optimal interaction. acs.org
The synthesis of axially chiral quinolines has also gained attention, where the chirality arises from hindered rotation around a single bond. rsc.org The design of analogs of this compound could potentially lead to the creation of such atropisomers, which would require careful stereochemical control during synthesis and characterization.
Ligand Design Principles and Their Impact in Catalytic Systems involving Quinoline Derivatives
Quinoline derivatives are widely used as ligands in transition metal-catalyzed reactions, particularly in asymmetric catalysis. researchgate.netthieme-connect.comglobalauthorid.comthieme-connect.com The nitrogen atom of the quinoline ring acts as a Lewis base, capable of coordinating to a metal center. The rigid bicyclic structure of quinoline provides a well-defined steric environment around the metal, which is crucial for achieving high enantioselectivity in catalytic transformations.
In the context of this compound, the molecule itself or its derivatives could potentially act as ligands. The quinoline nitrogen provides a primary coordination site, while the propynal moiety could also interact with the metal center, potentially leading to bidentate or even more complex coordination modes.
Key principles in the design of quinoline-based ligands for catalysis include:
Modulation of Electronic Properties: The electronic nature of the quinoline ring, influenced by substituents, can tune the electron density at the metal center, thereby affecting the catalyst's reactivity and stability.
Steric Control: The introduction of bulky groups at specific positions on the quinoline ring can create a chiral pocket around the metal center, which is essential for stereocontrol in asymmetric reactions.
Multidentate Coordination: Designing quinoline derivatives that can coordinate to a metal through multiple atoms (e.g., N, O, P) can lead to more stable and selective catalysts.
The development of chiral ligands containing quinoline motifs has been a significant area of research, with applications in a wide range of asymmetric reactions, including carbon-carbon bond formation, allylic reactions, and cycloadditions. researchgate.netthieme-connect.comglobalauthorid.comthieme-connect.com
Computational Approaches for Conceptual SAR Prediction and Molecular Design
Computational methods play an indispensable role in modern drug discovery and materials science, offering powerful tools for predicting the properties of molecules and guiding the design of new compounds. For this compound and its analogs, various computational approaches can be employed to predict their SAR.
Quantitative Structure-Activity Relationship (QSAR):
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build predictive models. nih.gov These models can provide insights into the steric, electrostatic, and hydrophobic features of the molecules that are important for their activity, which can then be used to design more potent analogs.
Molecular Docking:
Molecular docking simulations can predict the preferred binding orientation of a ligand to a biological target, such as an enzyme or a receptor. researchgate.netmdpi.com For this compound, docking studies could be used to identify potential biological targets and to understand the key interactions between the molecule and the binding site. This information is invaluable for optimizing the structure of the compound to improve its binding affinity and selectivity.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic picture of the interactions between a ligand and its target over time. uantwerpen.be These simulations can reveal the conformational changes that occur upon binding and can help to assess the stability of the ligand-target complex. For quinoline derivatives, MD simulations have been used to investigate their binding modes and to understand the consequences of structural modifications. uantwerpen.be
The table below summarizes some of the computational tools and their applications in the study of quinoline derivatives.
| Computational Method | Application | Predicted Properties |
| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D structure | Potency, selectivity |
| Molecular Docking | Predict binding mode to a biological target | Binding affinity, key interactions |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-target complex | Complex stability, conformational changes |
| Density Functional Theory (DFT) | Calculate electronic structure and properties | Reactivity indices, spectroscopic properties |
By integrating these computational approaches, it is possible to build a comprehensive understanding of the SAR of this compound and to rationally design novel derivatives with desired properties.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-(3-Quinolinyl)-2-propynal, and how can reaction conditions be optimized?
- Methodology :
- Start with quinoline derivatives (e.g., 3-aminoquinoline) as precursors. Coupling reactions with propargyl aldehydes or alkynes under palladium or copper catalysis are common .
- Optimize solvent systems (e.g., acetone or DMF) and catalysts (e.g., N-heterocyclic carbenes, as in thiol-ynal reactions) to enhance yield .
- Monitor reaction progress via TLC or GC-MS, and purify using column chromatography with gradients tailored to polar functional groups .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodology :
- Use NMR (¹H/¹³C) to confirm the quinolinyl-propynal backbone and assess stereochemistry. Compare chemical shifts with computational predictions (e.g., DFT) .
- GC-MS or HPLC quantifies purity, while FT-IR identifies aldehyde (C=O) and alkyne (C≡C) stretches .
- Cross-validate melting points and spectral data against established databases (e.g., NIST Chemistry WebBook) to avoid misidentification .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for biological targets?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with quinoline-interacting proteins (e.g., kinases or DNA topoisomerases) .
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the aldehyde) with activity, leveraging software like Schrödinger .
- Validate predictions via in vitro assays (e.g., enzyme inhibition or cytotoxicity studies) .
Q. What strategies resolve contradictions in spectroscopic or reactivity data for this compound?
- Methodology :
- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized concentrations) to isolate variables .
- Employ 2D NMR (e.g., HSQC, NOESY) to resolve overlapping signals caused by quinoline’s aromatic protons .
- Compare kinetic data (e.g., reaction rates in polar vs. nonpolar solvents) to identify solvent-dependent side reactions .
Q. How can eco-friendly functionalization of this compound be achieved for sustainable chemistry applications?
- Methodology :
- Adopt catalyst-free or biocatalytic approaches in water or green solvents (e.g., ethanol) to reduce waste .
- Explore click chemistry (e.g., azide-alkyne cycloaddition) for modular derivatization without heavy metals .
- Use microwave-assisted synthesis to accelerate reactions and improve energy efficiency, as demonstrated in similar aldehyde systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
